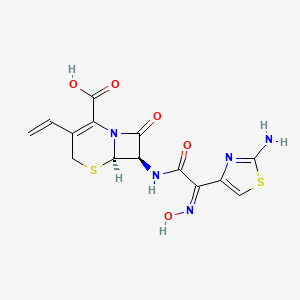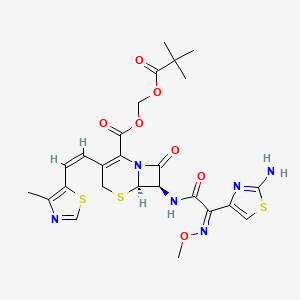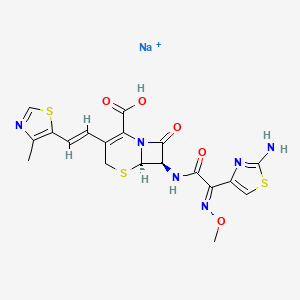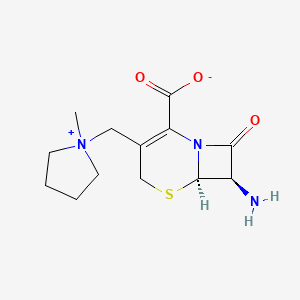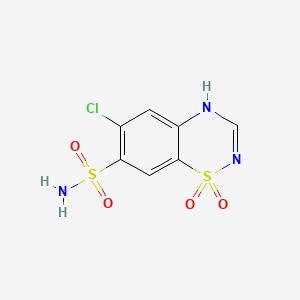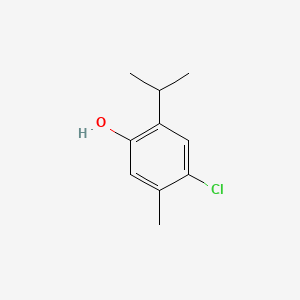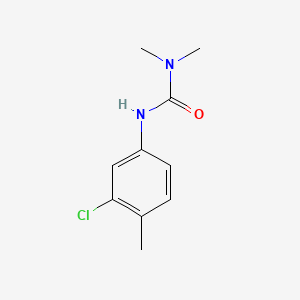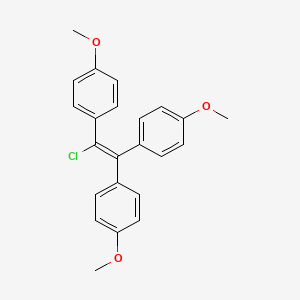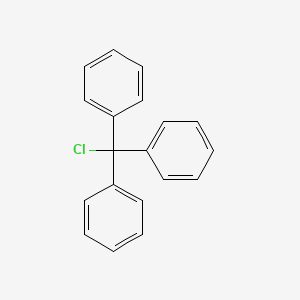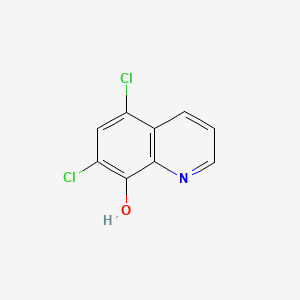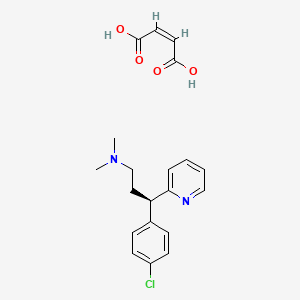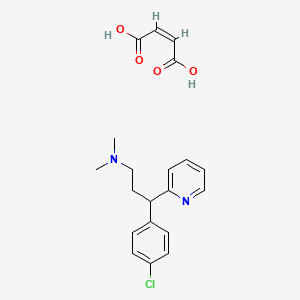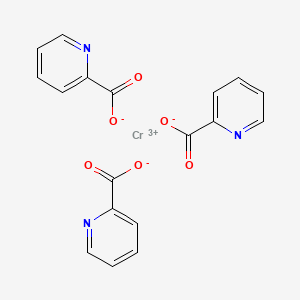
Picolinate de chrome
Vue d'ensemble
Description
Chromium picolinate is a chemical compound that combines the essential mineral chromium with picolinic acid. Chromium is a trace mineral that plays a crucial role in various physiological processes, including glucose metabolism and insulin sensitivity. Picolinic acid acts as a chelating agent, enhancing the body’s ability to absorb and utilize chromium. This compound is widely used as a dietary supplement to support healthy blood sugar levels, aid in weight management, and promote cardiovascular health .
Applications De Recherche Scientifique
Chromium picolinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its role in glucose metabolism and insulin sensitivity. It is also investigated for its potential antioxidant properties.
Medicine: Used as a dietary supplement to support healthy blood sugar levels, weight management, and cardiovascular health. .
Industry: Employed in the production of supplements and as an additive in food products to enhance nutritional value
Mécanisme D'action
Target of Action
Chromium picolinate primarily targets insulin receptors on cell membranes . It also interacts with the beta subunit of mitochondrial ATP synthase , a crucial component in cellular energy production and metabolic regulation .
Mode of Action
Chromium picolinate works by increasing the sensitivity of insulin receptors, allowing cells to respond more efficiently to insulin’s signals . It also binds to the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling .
Biochemical Pathways
Chromium picolinate affects several biochemical pathways. It plays a role in glucose metabolism by enhancing insulin sensitivity . It also impacts lipid metabolism , potentially aiding in weight loss . Furthermore, it has been suggested to influence the OPG/RANKL/RANK signaling pathway , which is crucial for bone metabolism .
Pharmacokinetics
One study found that the mean retention time (mrt) of chromium picolinate was significantly prolonged, and the area under the curve (auc) and relative bioavailability were significantly increased compared to other forms of chromium .
Result of Action
The action of chromium picolinate leads to several molecular and cellular effects. It helps improve glucose uptake by cells, reduce insulin resistance, and promote better blood sugar control . It also impacts male fertility through the alteration of reactive oxygen species (ROS), testosterone levels, and sperm parameters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chromium picolinate. For instance, chromium has been found in different oxidation states in the environment, such as Cr(0), Cr(III), and Cr(VI), which are released from various anthropogenic and natural activities . The form of chromium and its environmental context can impact its bioavailability and toxicity .
Analyse Biochimique
Biochemical Properties
Chromium picolinate plays a significant role in biochemical reactions, particularly those involving insulin and glucose metabolism . Chromium has been identified as regulating insulin by increasing the sensitivity of the insulin receptor . This regulation helps in the efficient utilization of glucose, thereby playing a crucial role in maintaining normal health .
Cellular Effects
Chromium picolinate has been shown to have various effects on cellular processes. It is thought to improve how well insulin works in the body, thereby enhancing glucose uptake by cells and reducing insulin resistance . This, in turn, may help improve blood sugar control and promote better metabolic health .
Molecular Mechanism
The molecular mechanism of chromium picolinate primarily involves its interaction with insulin receptors. Chromium picolinate is thought to bind to an oligopeptide to form chromodulin, a molecule that binds to and activates the insulin receptor, thereby promoting insulin action . This interaction helps in the efficient uptake of glucose into cells and regulates blood sugar .
Temporal Effects in Laboratory Settings
In laboratory settings, chromium picolinate has been observed to have temporal effects on cellular function. For instance, a study found that chromium picolinate decreased insulin resistance over a period of eight weeks to six months .
Dosage Effects in Animal Models
In animal models, the effects of chromium picolinate have been observed to vary with different dosages. For instance, dietary supplementation with chromium picolinate improved performance, insulin resistance, and sodium-glucose transporter 1 expression in ducks under heat stress conditions . The effects at high doses and potential toxic or adverse effects need further exploration .
Metabolic Pathways
Chromium picolinate is involved in the metabolic pathway of glucose utilization by insulin. It is part of a molecule called chromodulin, which helps the hormone insulin perform its actions in the body . This involvement in the insulin-signaling pathway plays a crucial role in the metabolism of nutrients .
Transport and Distribution
It is thought that chromium picolinate may increase the sensitivity of insulin receptors on cell membranes, allowing cells to respond more efficiently to insulin’s signals . This could potentially influence its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of chromium picolinate is not well-defined. Given its role in insulin signaling, it is likely to interact with insulin receptors located on the cell membrane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of chromium picolinate typically involves the oxidation of 2-picoline to 2-pyridine carboxylic acid using an aqueous oxidizing agent under high temperature and pressure conditions. The reaction is carried out at temperatures between 200-240°C and pressures of 2.5-4.2 MPa. The pH is adjusted to 4.5-6.0 during the oxidation reaction. After the oxidation, the 2-pyridine carboxylic acid is complexed with chromium sulfate under normal pressure at temperatures of 85-90°C and a pH of 2.0-3.0. The final product is obtained through crystallization, centrifugation, washing, and drying .
Industrial Production Methods: Industrial production of chromium picolinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to maintain the required temperature and pressure conditions. The reaction mixture is continuously monitored and adjusted to ensure optimal yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Chromium picolinate undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: Chromium picolinate can be reduced back to its elemental form or lower oxidation states.
Substitution: The picolinic acid ligands can be substituted with other ligands under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Various ligands such as ammonia, ethylenediamine.
Major Products Formed:
Oxidation Products: Higher oxidation states of chromium compounds.
Reduction Products: Elemental chromium or lower oxidation state chromium compounds.
Substitution Products: Chromium complexes with different ligands
Comparaison Avec Des Composés Similaires
Zinc Picolinate: Similar to chromium picolinate, zinc picolinate combines zinc with picolinic acid. It is used as a dietary supplement to support immune function and overall health.
Chromium Chloride: Another form of chromium supplement, but with different bioavailability and absorption characteristics.
Chromium Nicotinate: Combines chromium with nicotinic acid and is used for similar purposes as chromium picolinate.
Uniqueness of Chromium Picolinate: Chromium picolinate is unique due to its high bioavailability and effectiveness in enhancing insulin sensitivity. The picolinic acid component significantly improves the absorption and utilization of chromium in the body compared to other chromium compounds .
Propriétés
Numéro CAS |
14639-25-9 |
|---|---|
Formule moléculaire |
C18H12CrN3O6 |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
chromium(3+);pyridine-2-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
Clé InChI |
CBDQOLKNTOMMTL-UHFFFAOYSA-K |
SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3] |
SMILES canonique |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3] |
Apparence |
Solid powder |
Key on ui other cas no. |
14639-25-9 |
Description physique |
Ruby red crystals; Soluble in water at 1 ppm at 20 deg C; [ACGIH] |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-pyridine carboxylic acid 2-pyridinecarboxylic acid calcium dipicolinate trihydrate chromium picolinate iron(III) picolinate picolinate picolinic acid picolinic acid, hydrochloride picolinic acid, sodium salt pyridine-2-carboxylic acid zinc picolinate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



